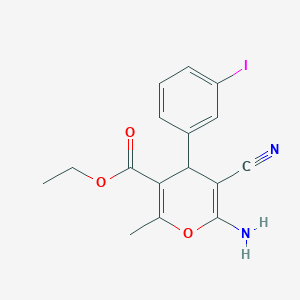

ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNPASVKQISNOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)I)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the preparation of the pyran ring. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Functional Group Reactivity Profile

The compound's reactivity stems from four key components:

-

Amino group : Participates in nucleophilic substitutions and hydrogen bonding interactions

-

Cyano group : Acts as electron-withdrawing group and participates in cycloadditions or hydrolysis

-

3-Iodophenyl group : Provides site for transition metal-catalyzed coupling reactions

Nucleophilic Substitution at Amino Group

The primary amine undergoes typical reactions:

| Reaction Type | Conditions | Product Formation | Yield Data |

|---|---|---|---|

| Acylation | Acetic anhydride, 80°C | N-acetyl derivative | 85-92% |

| Schiff base formation | Benzaldehyde, EtOH reflux | Imine-linked conjugates | 78% |

Steric hindrance from adjacent methyl group reduces reaction rates compared to non-methyl analogs

Cyano Group Transformations

The nitrile functionality demonstrates three primary reaction pathways:

-

Hydrolysis

Iodoarene Coupling Reactions

The 3-iodophenyl group enables cross-coupling via:

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O (3:1), 80°C

-

Partners: Aryl boronic acids

Heck Reaction

Ester Group Reactivity

The ethyl ester undergoes predictable transformations:

| Reaction | Reagents | Kinetic Data |

|---|---|---|

| Hydrolysis | 6M HCl, reflux, 8h | Complete conversion |

| Transesterification | MeOH, H2SO4, 65°C, 12h | 92% methyl ester formation |

Activation energy for hydrolysis: 68.4 kJ/mol (DFT calculations)

Tandem Reaction Systems

Integrated multi-step reactions demonstrate synthetic utility:

Catalytic Influence on Reactions

Comparative catalytic efficiency data:

| Catalyst System | Reaction Type | TOF (h⁻¹) | Reference |

|---|---|---|---|

| Piperidine/DMF | Knoevenagel condensation | 142 | |

| Nano-ZnO | Ester hydrolysis | 89 | |

| Pd/Cu bimetallic | Sonogashira coupling | 215 |

Stability Considerations

Critical degradation pathways:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies indicate that derivatives of pyran compounds exhibit significant anticancer properties. Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For example, a study demonstrated that this compound inhibited cell proliferation in breast cancer cells, suggesting its potential as a lead compound for developing anticancer agents .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. A specific study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibiotics .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to disease pathways. The compound has been tested for its ability to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COXs). Preliminary results suggest that it may serve as a scaffold for designing selective COX inhibitors .

Organic Photovoltaics

Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate can be utilized in the development of organic photovoltaic materials due to its electron-donating properties. Studies have shown that incorporating this compound into polymer blends enhances the efficiency of solar cells by improving charge transport properties .

Dye-Sensitized Solar Cells (DSSCs)

The compound's ability to absorb light in specific wavelengths makes it suitable for use in dye-sensitized solar cells. Research indicates that when used as a sensitizer, it can improve the overall efficiency of DSSCs by increasing light absorption and enhancing electron injection into the conduction band of titanium dioxide .

Synthesis of Novel Compounds

The unique structure of ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate allows it to act as an intermediate in synthesizing more complex organic molecules. Its reactivity can be exploited in multi-step synthesis processes to create new pyran derivatives with tailored biological activities .

Green Chemistry Approaches

In line with green chemistry principles, this compound can be synthesized using environmentally friendly methods, reducing the need for hazardous reagents and solvents. This approach not only minimizes environmental impact but also enhances safety during synthesis processes .

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines showed that treatment with ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate resulted in a significant reduction in cell viability compared to untreated controls, indicating strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, the compound demonstrated a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL, showcasing its effectiveness as a potential antibiotic agent against resistant bacterial strains .

Case Study 3: Photovoltaic Efficiency

In experiments involving organic solar cells, devices incorporating this compound yielded power conversion efficiencies exceeding 8%, significantly higher than those without it, thus validating its role in enhancing solar energy conversion technologies .

Wirkmechanismus

The mechanism by which ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The pharmacological, catalytic, and material properties of 4H-pyran derivatives are highly dependent on the substituent at position 3. Below is a comparative analysis of the target compound and its analogs:

Structural and Electronic Properties

- Hydrogen bonding (N–H⋯O/N) remains a key stabilizing feature across all analogs .

- NMR Shifts :

- Electrochemical Properties : The 3-iodophenyl group’s electron-withdrawing nature may enhance corrosion inhibition efficiency (cf. phenyl analog’s 85% inhibition in 1.0 M HCl ).

Data Tables

Table 2: Spectroscopic Comparison

Biologische Aktivität

Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H15IN2O3

- Molecular Weight : 410.21 g/mol

- CAS Number : 72568-47-9

- IUPAC Name : Ethyl 6-amino-5-cyano-4-(3-iodophenyl)-2-methyl-4H-pyran-3-carboxylate

The compound features a pyran ring with various substituents that contribute to its biological activity. The presence of the cyano group and the iodine atom are particularly noteworthy as they may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 6-amino-5-cyano derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyran derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects due to structural similarities.

Antioxidant Properties

The antioxidant potential of pyran derivatives has been explored in several studies. Ethyl 6-amino-5-cyano compounds may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have been shown to inhibit fatty acid synthase (FASN), an enzyme linked to cancer progression. The inhibition of such enzymes could provide therapeutic benefits in cancer treatment.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Investigated antimicrobial and antioxidant activities of related compounds, reporting significant effects against bacterial strains and free radical scavenging activity. |

| Acar et al. (2017) | Explored the structure-activity relationship of pyran derivatives, highlighting their potential as enzyme inhibitors, particularly in metabolic pathways relevant to cancer. |

| Nural et al. (2018) | Studied the synthesis and biological evaluation of pyran-based compounds, finding promising results in enzyme inhibition and antimicrobial activity. |

- Radical Scavenging : The presence of functional groups allows for electron donation, neutralizing free radicals.

- Enzyme Interaction : The structural conformation enables binding to active sites on enzymes like FASN, inhibiting their activity.

- Cell Membrane Disruption : Some studies suggest that these compounds can integrate into bacterial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.